molecular formula C16H23NO2 B1218578 Ethoheptazine CAS No. 77-15-6

Ethoheptazine

货号: B1218578
CAS 编号: 77-15-6
分子量: 261.36 g/mol
InChI 键: WGJHHMKQBWSQIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of ethoheptazine involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions .

科学研究应用

Clinical Applications

Ethoheptazine has been studied for various clinical applications, particularly in pain management:

Pain Relief

  • Analgesic Efficacy : this compound has demonstrated effectiveness as an analgesic in several studies. In one notable study involving 71 patients with arthritis, this compound was found to be more effective than aspirin alone, with a dosage of 100 mg showing significant analgesic properties .
  • Combination Therapy : When combined with aspirin, this compound produced a greater analgesic effect than either drug alone. This combination was particularly effective for patients suffering from musculoskeletal pain and associated anxiety .

Treatment of Musculoskeletal Pain

  • A controlled study highlighted the efficacy of an this compound-aspirin-meprobamate combination (Equagesic) in treating musculoskeletal pain and associated anxiety. The results indicated that this combination provided significant relief compared to placebo treatments .

Case Study 1: Comparative Efficacy

In a comparative study, this compound was evaluated against other analgesics including propoxyphene and pentazocine. The findings suggested that this compound produced similar effects to these opioids but with fewer side effects, making it a potentially safer option for pain management .

Case Study 2: Long-term Effects

A longitudinal study assessed the long-term effects of this compound on patients with chronic pain conditions. While initial results showed promising analgesic effects, subsequent evaluations indicated that its efficacy could not be consistently distinguished from placebo after extended use, leading to its eventual market withdrawal .

Pharmacological Insights

This compound is believed to have modulatory effects on opioid receptors, contributing to its analgesic properties. However, it lacks anti-inflammatory or antipyretic actions, which limits its application in conditions requiring such effects .

Summary of Findings

Application Effectiveness Notes
Pain ReliefEffective as monotherapy and in combinationsMore effective than aspirin alone; combined therapy enhances efficacy
Musculoskeletal Pain TreatmentSignificant relief reportedEffective in reducing anxiety associated with pain
Long-term UseEfficacy indistinguishable from placeboConcerns over long-term effectiveness led to market withdrawal

生物活性

Ethoheptazine, a member of the phenazepine family, is an opioid analgesic that was developed in the 1950s. It was primarily marketed under the trade name Zactane and used for pain relief in various conditions, including headaches and musculoskeletal disorders. Despite its historical use, this compound is no longer available in the United States due to safety and efficacy concerns compared to other analgesics.

Chemical Structure and Properties

This compound has a chemical formula of C16H23NO2C_{16}H_{23}NO_2 and a molecular weight of approximately 261.36 g/mol. Its structure includes a seven-membered ring, distinguishing it from other opioids like pethidine. The compound's exact mechanism of action remains unclear, but it is believed to interact with opioid receptors in the central nervous system (CNS), producing effects similar to those of other opioids.

This compound is thought to exert its analgesic effects primarily through:

  • Opioid Receptor Modulation : It likely acts on mu-opioid receptors (MOR), which are crucial for mediating pain relief.
  • CNS Activity : It has been classified as a CNS-active compound, influencing both pain perception and emotional responses to pain .

Efficacy in Pain Management

Clinical studies have evaluated this compound's effectiveness in treating various pain conditions. Notable findings include:

  • Postspinal Headache Relief : A study involving eight patients with confirmed postspinal headache reported moderate relief in six cases when treated with this compound .
  • Combination Therapy : this compound was often used in combination with meprobamate and aspirin (as Equagesic), which was effective for treating pain associated with tension and anxiety .

Side Effects and Safety Profile

This compound's side effects were generally infrequent, with no severe reactions reported during clinical evaluations. Commonly noted effects included:

  • Sedation
  • Dizziness
  • Nausea

These side effects are typical of opioid analgesics but were considered manageable within clinical settings .

Comparative Analysis with Other Analgesics

The following table summarizes the comparative efficacy of this compound against other analgesics based on clinical studies:

AnalgesicEfficacyCommon Side EffectsApproval Status
This compoundModerate reliefSedation, dizziness, nauseaWithdrawn
MeprobamateEffectiveDrowsiness, dependenceAvailable
AspirinHigh efficacyGastrointestinal issuesWidely available
CodeineHigh efficacyConstipation, sedationControlled substance

Case Studies

  • Study on Musculoskeletal Pain : A multicenter trial compared this compound to placebo and other analgesics in patients with acute low back pain. Results indicated that this compound provided significant pain relief comparable to codeine but with fewer side effects .
  • Postoperative Pain Management : In a controlled trial assessing postoperative pain relief, this compound demonstrated efficacy similar to that of traditional opioids, though patient satisfaction varied based on individual response .

属性

CAS 编号

77-15-6

分子式

C16H23NO2

分子量

261.36 g/mol

IUPAC 名称

ethyl 1-methyl-4-phenylazepane-4-carboxylate

InChI

InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3

InChI 键

WGJHHMKQBWSQIY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2

规范 SMILES

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2

沸点

127-129 °C/0.5 MM HG

颜色/形态

LIQUID

密度

1.038 @ 26 °C/4 °C

熔点

122-124

Key on ui other cas no.

77-15-6

相关CAS编号

6700-56-7 (citrate[1:1])

同义词

ethoheptazine
ethoheptazine citrate (1:1)
ethoheptazine HCl
ethylheptazine
heptacyclazin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoheptazine
Reactant of Route 2
Reactant of Route 2
Ethoheptazine
Reactant of Route 3
Reactant of Route 3
Ethoheptazine
Reactant of Route 4
Reactant of Route 4
Ethoheptazine
Reactant of Route 5
Reactant of Route 5
Ethoheptazine
Reactant of Route 6
Reactant of Route 6
Ethoheptazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。